molecular formula C8H9BrN2 B1440450 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1219022-46-4

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B1440450
CAS RN: 1219022-46-4
M. Wt: 213.07 g/mol
InChI Key: IDYOBWKVTSMJBF-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1219022-46-4 . It has a molecular weight of 213.08 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .


Molecular Structure Analysis

The accurate structures of compounds similar to 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine have been confirmed and investigated by single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine has a predicted boiling point of 321.2±42.0 °C and a predicted density of 1.503±0.06 g/cm3 . The pKa is predicted to be 2.80±0.20 .

Scientific Research Applications

Rearrangements during aminations of bromo‐1,5‐naphthyridines This research investigates the amination reactions of bromo-1,5-naphthyridines, revealing that these compounds convert into a mix of amino-1,5-naphthyridines. The study proposes that these reactions involve naphthyridyne as an intermediate (Czuba, 2010).

Biomedical Applications

A Novel Naphthyridine Derivative, 3u, Induces Necroptosis and Apoptosis in Human Melanoma Cells This research uncovers that a naphthyridine derivative, 3u, can induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This derivative's anticancer activity is highlighted, making it a potential chemical substance for melanoma treatment (Kong et al., 2018).

Catalysis and Synthesis

Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines This study focuses on the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines, using chiral cationic ruthenium diamine complexes. The process efficiently produces 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions, indicating its potential for synthesizing optically pure chelating diamine ligands for asymmetric synthesis (Zhang et al., 2015).

Synthetic approaches to tetrahydro-2,7- and -1,6-naphthyridines This research outlines the synthesis of new tetrahydronaphthyridines from readily available 3-bromo-picolines. The process involves a series of chemical reactions, including reduction, deprotonation, and hydrolysis, allowing the multigram preparation of these compounds (Sierov et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYOBWKVTSMJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

CAS RN

1219022-46-4
Record name 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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